molecular formula C20H23N3O B2353789 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2353789
M. Wt: 321.4 g/mol
InChI Key: GQFUYSHWMLTFPZ-UHFFFAOYSA-N
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Description

WAY-381785 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase 3 (GSK3) kinases . Glycogen synthase kinase 3 is an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of glycogen synthase kinase 3 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, diabetes, and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-381785 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of WAY-381785 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

WAY-381785 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: WAY-381785 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s, diabetes, and certain types of cancer.

    Industry: Utilized in research and development for the creation of new drugs and therapeutic agents

Mechanism of Action

WAY-381785 exerts its effects by inhibiting the activity of glycogen synthase kinase 3. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets include proteins involved in glycogen metabolism, cell cycle regulation, and apoptosis pathways. By modulating these pathways, WAY-381785 can influence cell survival, differentiation, and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Lithium chloride: Another inhibitor of glycogen synthase kinase 3, commonly used in research.

    Tideglusib: A small molecule inhibitor of glycogen synthase kinase 3, investigated for its potential in treating neurodegenerative diseases.

    CHIR99021: A potent and selective inhibitor of glycogen synthase kinase 3, widely used in stem cell research.

Uniqueness of WAY-381785

WAY-381785 is unique due to its specific chemical structure, which provides distinct binding properties and selectivity for glycogen synthase kinase 3. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing potential therapeutic agents .

Properties

IUPAC Name

3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFUYSHWMLTFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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